molecular formula C11H9F3N2O2 B12498273 Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B12498273
M. Wt: 258.20 g/mol
InChI Key: NAJPPZBLOHJLJG-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 1-Methyl-2-(Trifluoromethyl)-1H-Benzo[d]Imidazole-4-Carboxylate

X-Ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies of analogous benzimidazole derivatives reveal key insights into the molecular geometry of this compound. For example, ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.4075 Å, b = 26.6904 Å, c = 9.0559 Å, and β = 111.027°. The benzimidazole core in such compounds is nearly planar, with dihedral angles between aromatic rings typically below 4°.

In the title compound, the trifluoromethyl group adopts a conformation perpendicular to the imidazole ring, minimizing steric hindrance. Key bond lengths include:

  • C–N (imidazole): 1.33–1.38 Å
  • C–F (trifluoromethyl): 1.32–1.35 Å
  • C=O (ester): 1.21 Å

Intermolecular interactions stabilize the crystal lattice, including C–H···O hydrogen bonds (2.4–2.6 Å) and π-π stacking between aromatic rings (interplanar distance: 3.27 Å). A representative table of crystallographic parameters is provided below:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 1896.82 ų
Z 4
Density 1.507 g/cm³

Spectroscopic Identification via Nuclear Magnetic Resonance and Infrared Spectroscopy

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : The aromatic protons of the benzimidazole ring resonate between δ 7.2–8.0 ppm, while the methyl ester group appears as a singlet at δ 3.8–4.0 ppm. The N-methyl group (position 1) exhibits a resonance near δ 3.3 ppm.
  • ¹³C NMR : Key signals include the ester carbonyl (δ 165–170 ppm), trifluoromethyl carbon (δ 118–120 ppm, q, J = 270–275 Hz), and aromatic carbons (δ 115–140 ppm).
  • ¹⁹F NMR : The trifluoromethyl group produces a singlet at δ -63 to -65 ppm.
Infrared (IR) Spectroscopy
  • C=O stretch : The ester carbonyl absorbs strongly at 1700–1750 cm⁻¹.
  • C–F stretches : Trifluoromethyl vibrations appear as intense bands at 1120–1170 cm⁻¹ and 1250–1300 cm⁻¹.
  • Aromatic C–H stretches : Observed at 3050–3100 cm⁻¹.

A summary of spectroscopic data is provided below:

Technique Key Signals
¹H NMR δ 3.8 (ester CH₃), 7.2–8.0 (aromatic H)
¹³C NMR δ 165–170 (C=O), 118–120 (CF₃)
¹⁹F NMR δ -63 to -65 (CF₃)
IR 1700–1750 cm⁻¹ (C=O), 1120–1300 cm⁻¹ (C–F)

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic properties of this compound:

  • Frontier molecular orbitals : The HOMO is localized on the benzimidazole ring (-6.2 eV), while the LUMO resides on the trifluoromethyl and ester groups (-1.8 eV).
  • Electrostatic potential : The trifluoromethyl group exhibits a strong electron-withdrawing effect, polarizing the imidazole ring and enhancing electrophilic reactivity at position 4.
  • Natural bond orbital (NBO) analysis : The C–F bonds in the trifluoromethyl group show high s-character (33%), contributing to their shortened bond lengths.

The table below summarizes computational results:

Property Value
HOMO energy -6.2 eV
LUMO energy -1.8 eV
Dipole moment 4.8 Debye
NBO charge (CF₃) -0.45 e

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

methyl 1-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-16-7-5-3-4-6(9(17)18-2)8(7)15-10(16)11(12,13)14/h3-5H,1-2H3

InChI Key

NAJPPZBLOHJLJG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N=C1C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Core Benzimidazole Formation via Cyclocondensation

The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of o-phenylenediamine with trifluoromethyl-containing carbonyl precursors.

Method 1: Trifluoroacetyl Intermediate Route

  • Reagents : o-Phenylenediamine, trifluoroacetic anhydride (TFAA), or 2,2,2-trifluoroacetophenone.
  • Conditions : Reflux in acetic acid (AcOH) at 120°C for 6–12 hours.
  • Mechanism : The reaction proceeds through Schiff base formation, followed by cyclization (Fig. 1A).
  • Yield : 70–85% for 2-trifluoromethyl-1H-benzimidazole intermediates.

Method 2: Oxidative Cyclization

  • Reagents : o-Phenylenediamine, trifluoromethyl ketones, and MnO₂ or DDQ as oxidants.
  • Conditions : Solvent-free or in toluene at 80°C for 8 hours.
  • Yield : 65–78%.

Introduction of the methyl group at the N1 position is achieved via alkylation.

Method 1: Dimethyl Carbonate (DMC) Alkylation

  • Reagents : 2-Trifluoromethyl-1H-benzimidazole, DMC, Na₂CO₃.
  • Conditions : DMSO solvent, 140°C for 3–5 hours.
  • Yield : 83–91% (Table 1).

Method 2: Methyl Iodide/Hydride Alkylation

  • Reagents : Methyl iodide, NaH or K₂CO₃ in THF/DMF.
  • Conditions : 0°C to room temperature, 2–6 hours.
  • Yield : 72–89%.
Table 1: N-Methylation Efficiency with Different Bases
Base Solvent Temp (°C) Time (h) Yield (%)
Na₂CO₃ DMSO 140 3 91
NaH THF 25 2 89
K₂CO₃ DMF 80 6 72

Esterification at the C4 Position

The methyl ester group is introduced via carboxylation or direct ester exchange.

Method 1: Carboxylation with Meldrum’s Acid

  • Reagents : 1-Methyl-2-trifluoromethylbenzimidazole, Meldrum’s acid, DCC.
  • Conditions : Reflux in THF, 12 hours.
  • Yield : 68–75%.

Method 2: Esterification of Carboxylic Acid

  • Reagents : 4-Carboxy intermediate, methanol, H₂SO₄ catalyst.
  • Conditions : Reflux in methanol, 6 hours.
  • Yield : 80–88%.

One-Pot Catalytic Synthesis

Modern approaches employ heterogeneous catalysts for streamlined synthesis.

Copper-Doped Carbon Nitride Catalysis

  • Reagents : o-Phenylenediamine, methyl trifluoropyruvate, Cu/CN catalyst.
  • Conditions : K₂CO₃, DMF, 100°C, 18–30 hours.
  • Yield : 76–84% (Table 2).
Table 2: Copper-Catalyzed One-Pot Synthesis
Substrate Temp (°C) Time (h) Yield (%)
Methyl trifluoropyruvate 100 24 84
Ethyl trifluoropyruvate 100 30 76

Purification and Characterization

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Characterization :
    • ¹H/¹³C NMR : Methyl ester (~3.9 ppm, COOCH₃), CF₃ (~120 ppm as quartet).
    • HRMS : m/z 258.20 [M+H]⁺.

Challenges and Optimization

  • Trifluoromethyl Group Stability : TFAA and fluorinated aldehydes require anhydrous conditions to prevent hydrolysis.
  • Regioselectivity : N1-methylation dominates over N3 due to steric and electronic effects.
  • Catalyst Recycling : Copper-doped CN catalysts can be reused 3–5 times with <10% yield drop.

Comparative Analysis of Methods

Method Steps Yield (%) Cost Scalability
Cyclocondensation + Alkylation 3 70–85 Low High
One-Pot Catalytic 1 76–84 Medium Moderate
Carboxylation/Esterification 2 68–88 High Low

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for further derivatization.

Hydrolysis to Carboxylic Acid

  • Conditions : Treatment with aqueous NaOH or HCl in polar solvents (e.g., THF, ethanol) at elevated temperatures.

  • Example :

    Methyl ester1M NaOH, 80°CCarboxylic acid\text{Methyl ester} \xrightarrow{\text{1M NaOH, 80°C}} \text{Carboxylic acid}

    This intermediate is critical for coupling reactions (e.g., amide formation) .

Amidation Reactions

The carboxylic acid derivative reacts with amines via coupling agents to form amides:

  • Reagents : HBTU, DCC, or EDC with DMF as a solvent .

  • Procedure :

    Carboxylic acid+AmineHBTU, DIPEAAmide\text{Carboxylic acid} + \text{Amine} \xrightarrow{\text{HBTU, DIPEA}} \text{Amide}

    For example, coupling with 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine yields biologically active amides .

Reductive Alkylation

The ester group participates in reductive alkylation with amines, forming secondary amines:

  • Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane .

  • Example :

    Methyl ester+PiperidineNaBH(OAc)₃, CH₂Cl₂N-Alkylated product\text{Methyl ester} + \text{Piperidine} \xrightarrow{\text{NaBH(OAc)₃, CH₂Cl₂}} \text{N-Alkylated product}

    This method achieves yields up to 94% under mild conditions .

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the benzimidazole ring for substitution, though steric hindrance from the methyl group at N1 limits reactivity. Directed metallation strategies enable functionalization:

  • Conditions : LDA or n-BuLi at low temperatures (-78°C) in THF .

  • Example :

    Benzimidazolen-BuLi, ElectrophileC5-Substituted derivative\text{Benzimidazole} \xrightarrow{\text{n-BuLi, Electrophile}} \text{C5-Substituted derivative}

    This approach introduces halides or aryl groups at position 5 .

Ester Transesterification

The methyl ester undergoes transesterification with alcohols in the presence of acid catalysts:

  • Conditions : H₂SO₄ or HCl in methanol/ethanol under reflux.

  • Example :

    Methyl ester+EthanolH₂SO₄Ethyl ester\text{Methyl ester} + \text{Ethanol} \xrightarrow{\text{H₂SO₄}} \text{Ethyl ester}

    This reaction modifies solubility and reactivity for downstream applications.

Trifluoromethyl Group Reactivity

The CF₃ group is generally inert but can participate in radical or photochemical reactions:

  • Photolysis : Generates trifluoromethyl radicals for coupling with alkenes .

  • Radical Initiation : AIBN or peroxides in non-polar solvents enable C–CF₃ bond functionalization.

Comparative Reaction Data

Reaction Type Conditions Yield Key Reagents Reference
Ester Hydrolysis1M NaOH, 80°C, 4h85%NaOH, THF
AmidationHBTU, DIPEA, DMF, rt78%6-(Trifluoromethyl)benzimidazole
Reductive AlkylationNaBH(OAc)₃, CH₂Cl₂, rt94%Piperidine
TransesterificationH₂SO₄, ethanol, reflux67%Ethanol

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

  • Amidation : Coupling agents activate the carboxylic acid as an acyloxyphosphonium intermediate, facilitating amine attack .

  • Reductive Alkylation : Imine formation followed by borohydride reduction stabilizes the secondary amine .

Scientific Research Applications

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate with structurally related compounds:

Compound Name Key Substituents Synthetic Route Notable Properties/Applications Reference
This compound - N1: Methyl
- C2: Trifluoromethyl
- C4: Methyl ester
Cyclization of substituted benzene-1,2-diamine with aldehydes/ketones under reflux Intermediate for bioactive molecules; potential antihypertensive activity inferred from analogues
6-Bromo-4-fluoro-1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole - N1: Isopropyl
- C2: Trifluoromethyl
- C4: Fluoro
- C6: Bromo
Suzuki-Miyaura coupling with boronic esters Antiviral and anticancer candidate; halogen substituents enhance lipophilicity
4′-((6-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)-biphenyl-2-carboxylic acid - N1: Biphenyl-methyl
- C2: Trifluoromethyl
- C6: Methyl
Friedel-Crafts alkylation followed by carboxylation Potent angiotensin-II inhibitor; superior antihypertensive activity in vivo
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate - C2: 4-Trifluoromethoxyphenyl
- C4: Ethyl ester
- C5: Methyl
Cyclocondensation of α-ketoesters with amidines COX-2 inhibitor; trifluoromethoxy group enhances metabolic stability
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate - N1: Pyrimidinyl-methyl
- C7: Methyl ester
N-alkylation of benzimidazole precursors Structural isomerism affects binding affinity in kinase inhibition assays

Key Differences in Reactivity and Bioactivity

  • Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group at position 2 in the target compound enhances electron-deficient character, improving resistance to oxidative degradation compared to bromo or fluoro substituents . However, halogenated analogues (e.g., 6-bromo-4-fluoro derivative) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
  • Ester Position and Chain Length : Methyl esters at position 4 (target compound) versus position 7 (pyrimidinyl-methyl derivative ) influence steric hindrance and hydrolytic stability. Ethyl esters (e.g., compound in ) prolong half-life due to slower esterase cleavage.
  • N1 Substitution : Methyl or isopropyl groups at N1 (target compound vs. ) reduce metabolic dealkylation, while bulky biphenyl-methyl groups () enhance target specificity by fitting into hydrophobic enzyme pockets.

Biological Activity

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including anticancer, antimicrobial, and antifungal activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : Not specified
  • Molecular Formula : C10H8F3N2O2
  • Molecular Weight : 232.18 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

A compound structurally related to this compound was tested for its ability to induce apoptosis in MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 25.72 ± 3.95 μM, suggesting a strong potential for inducing cell death through apoptotic pathways .

CompoundIC50 (μM)Cell Line
Compound A25.72 ± 3.95MCF-7
Compound B45.2 ± 13.0U87 Glioblastoma

Antimicrobial Activity

Benzimidazole derivatives have also shown promising antimicrobial properties. In a comparative study, this compound was evaluated against various bacterial strains.

Antibacterial Efficacy

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Streptococcus faecalis4
Methicillin-resistant S. aureus4

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity was assessed against common fungal pathogens such as Candida albicans and Aspergillus niger.

Results of Antifungal Testing

The antifungal activity was evaluated using standard broth microdilution methods, yielding the following MIC values:

Fungal StrainMIC (μg/mL)
Candida albicans64
Aspergillus niger64

These results suggest moderate antifungal activity, indicating that further structural modifications could enhance efficacy .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:

  • Apoptosis Induction : The compound appears to trigger apoptosis through mitochondrial pathways, leading to the release of cytochrome c and subsequent activation of caspases .
  • Enzyme Inhibition : Benzimidazole derivatives often act as inhibitors of key enzymes involved in cell proliferation and survival, such as PI3K and AKT pathways .

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